REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH:13]=[O:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1.[BH4-].[Li+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[N:12]=[N:11][C:10]([CH2:13][OH:14])=[N:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
70.8 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(N=N1)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25.9 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under argon for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1M hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
an aqueous workup was done extracting with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)N1N=C(N=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.8 mg | |
YIELD: PERCENTYIELD | 106% | |
YIELD: CALCULATEDPERCENTYIELD | 106.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |